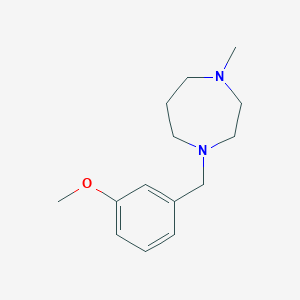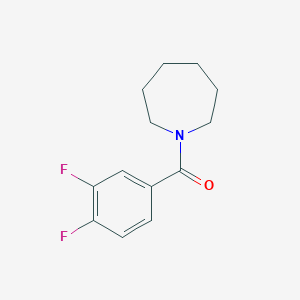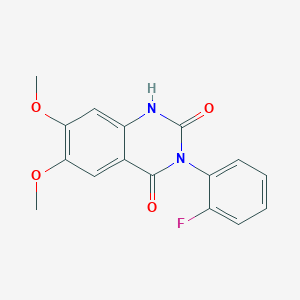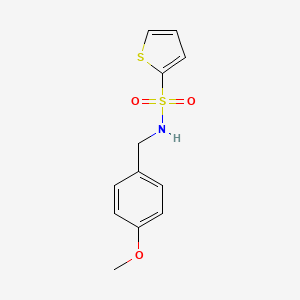
1-(3-methoxybenzyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can involve several approaches, including the use of enantiomerically pure amino acids, intramolecular coupling reactions, and multicomponent reactions. For example, chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands involves starting from enantiomerically pure amino acids, following a late-stage diversification strategy (Fanter et al., 2017). Another method includes the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115 production, demonstrating the synthetic utility of intramolecular cyclization starting from commercially available aminopropanols (Gomi et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl} benzoate, has been determined by X-ray crystallography, highlighting the disorder within the methoxycarbonyl group and the significance of conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
1,4-Diazepanes can participate in various chemical reactions, including multicomponent dicyclization and ring-opening sequences, leading to the synthesis of complex structures such as benzo[e][1,4]diazepin-3-ones through dual C-O bond cleavage (Geng et al., 2019). The reactivity of carbenes derived from diazepanes, such as chloro-methoxy-carbene, in the formation of cyclopropanes and reaction with alcohols to give alkyl formates, is another area of interest (Smith & Stevens, 1979).
Physical Properties Analysis
The physical properties of 1,4-diazepanes, such as solubility, melting points, and crystal structure, are essential for their characterization and application. For instance, the resolution of (±)-N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide by preferential crystallization highlights the importance of physical properties in the separation of enantiomers (Harada et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1,4-diazepane derivatives, are influenced by their structural features. For example, the identification of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones as novel scaffolds for human chymase inhibitors demonstrates the potential of these compounds in medicinal chemistry due to their inhibitory activity and structural specificity (Tanaka et al., 2007).
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-7-4-8-16(10-9-15)12-13-5-3-6-14(11-13)17-2/h3,5-6,11H,4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUJUQKTJWDPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)
![7-fluoro-3-methyl-N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5664199.png)

![2-isobutyl-8-[(methylamino)(phenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5664207.png)

![5-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5664220.png)

![1,1',3',5'-tetramethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664256.png)
![4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5664263.png)
